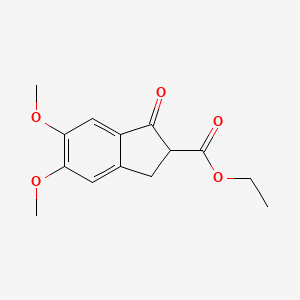

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Descripción general

Descripción

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is a chemical compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a fused indene ring system with methoxy groups at positions 5 and 6, and an ethyl ester group at position 2. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method involves the reaction of 5,6-dimethoxy-1-indanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired indene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indene derivatives.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its binding affinity and reactivity. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can be compared with other indene derivatives such as:

5,6-Dimethoxy-1-indanone: Lacks the ester group, making it less reactive in certain synthetic applications.

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but without the methoxy groups, leading to different chemical properties and reactivity.

The presence of methoxy groups in this compound enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its analogs.

Actividad Biológica

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (CAS No. 53295-44-6) is a compound belonging to the indene derivatives class. Its unique chemical structure, characterized by methoxy groups and an ethyl ester, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 264.27 g/mol. The compound's structure can be represented as follows:

Enzyme Interactions

This compound exhibits significant interactions with various enzymes, influencing their activity and function. Notably, it has been reported to inhibit specific enzymes involved in metabolic pathways. For example:

| Enzyme | Effect | Mechanism |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Competitive binding to active site |

| Butyrylcholinesterase (BChE) | Inhibition | Competitive binding leading to reduced ACh hydrolysis |

These interactions suggest that this compound could play a role in modulating cholinergic signaling pathways, which is particularly relevant in neurodegenerative diseases like Alzheimer's disease (AD) .

Cellular Effects

The compound's biological activity extends to cellular processes as well. It has been shown to influence gene expression and cellular metabolism:

-

Gene Regulation : Alters the expression of genes involved in:

- Cell cycle regulation

- Apoptosis

- Stress response

-

Metabolic Impact : Inhibits key metabolic enzymes leading to:

- Changes in metabolite levels

- Altered energy production

These effects underscore the compound's potential as a therapeutic agent by targeting metabolic dysregulation in various diseases .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Study on Neuroprotection

A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cell lines exposed to oxidative stressors by modulating antioxidant enzyme activities.

Antitumor Activity

Another study evaluated the antitumor properties of this compound against various cancer cell lines (e.g., melanoma, lung cancer). The findings suggested that the compound inhibited cancer cell proliferation and induced apoptosis through activation of caspase pathways .

Propiedades

IUPAC Name |

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467876 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53295-44-6 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.